![molecular formula C19H15NO5S B2420814 methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421445-75-1](/img/structure/B2420814.png)

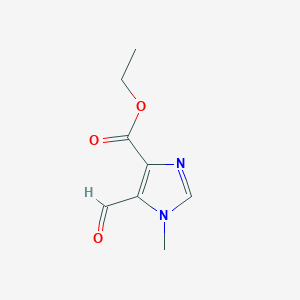

methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

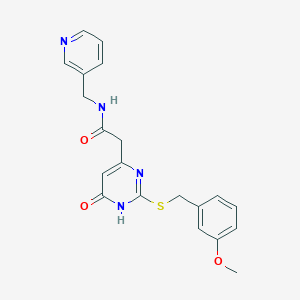

The compound is a complex organic molecule that contains several functional groups and rings, including a chromene ring and a pyridine ring. Chromenes and pyridines are both important structures in medicinal chemistry .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The arrangement of these rings and the attached functional groups would determine the compound’s properties and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenes are known to participate in a variety of chemical reactions. They can undergo substitutions, additions, and ring-opening reactions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

The chromenopyridine nucleus has garnered attention due to its wide range of pharmacological activities:

- Antibacterial Activity : Some derivatives of this compound have demonstrated antibacterial effects against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus .

- Anti-inflammatory Properties : Certain chromenopyridine derivatives exhibit anti-inflammatory effects .

- Antimicrobial and Antifungal Effects : These compounds have shown promise as antimicrobial agents .

- Anti-HIV Activity : The chromenopyridine scaffold has been investigated for its potential anti-HIV properties .

- Anticancer Potential : Some derivatives exhibit anticancer activity .

Synthetic Organic Chemistry

The one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction is noteworthy. This efficient process involves 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water) . The group-assisted purification process avoids traditional recrystallization and chromatographic purification methods.

Drug Discovery and Lead Compound Identification

Preliminary bioassays have indicated that these chromeno[4,3-b]pyridine derivatives possess a broad spectrum of antibacterial effects, making them potential lead compounds for drug discovery .

Antioxidant Properties

Some derivatives of this compound have been evaluated for their antioxidant activity .

Heterocyclic Scaffold Design

Multicomponent reactions (MCRs) are powerful tools for constructing complex heterocyclic scaffolds. The chromenopyridine scaffold, accessible through MCRs, offers opportunities for designing novel nitrogen-containing heterocyclic compound libraries .

Wirkmechanismus

Zukünftige Richtungen

The future research directions would likely involve further exploration of the compound’s biological activities and potential uses in medicine. This could involve in vitro and in vivo testing, as well as the development of new synthesis methods to improve the efficiency and selectivity of the compound’s production .

Eigenschaften

IUPAC Name |

methyl 5-(4-oxochromene-2-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c1-24-19(23)17-12-7-9-26-16(12)6-8-20(17)18(22)15-10-13(21)11-4-2-3-5-14(11)25-15/h2-5,7,9-10,17H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEGFCKXHSVUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1C(=O)C3=CC(=O)C4=CC=CC=C4O3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)

![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)